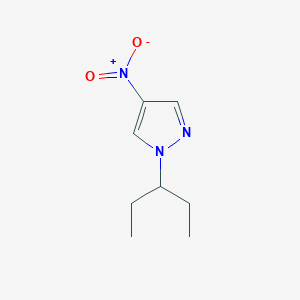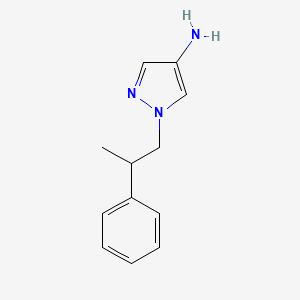![molecular formula C13H16ClF3N2O B6362085 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine CAS No. 1240573-38-9](/img/structure/B6362085.png)
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a chlorinated and trifluoromethoxylated phenyl group.
Méthodes De Préparation
The synthesis of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)benzyl chloride and 2-methylpiperazine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2-methylpiperazine reacts with 3-chloro-4-(trifluoromethoxy)benzyl chloride under basic conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include bases for substitution reactions and oxidizing or reducing agents for redox reactions.
Applications De Recherche Scientifique
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine has several scientific research applications:
Pharmaceuticals: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is investigated for its use as an intermediate in the synthesis of pesticides and herbicides.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine can be compared with similar compounds such as:
3-Chloro-4-(trifluoromethoxy)benzyl chloride: A precursor in its synthesis.
2-Methylpiperazine: Another precursor.
Other Trifluoromethoxy-Substituted Compounds: These compounds share the trifluoromethoxy group, which imparts unique chemical and biological properties.
Propriétés
IUPAC Name |
1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O/c1-9-7-18-4-5-19(9)8-10-2-3-12(11(14)6-10)20-13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBYOZSTDWNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6362003.png)

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)




amine](/img/structure/B6362052.png)
amine hydrochloride](/img/structure/B6362059.png)
![propyl[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6362063.png)

![Propyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6362077.png)
![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

